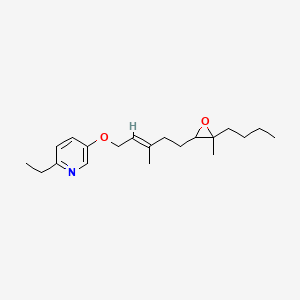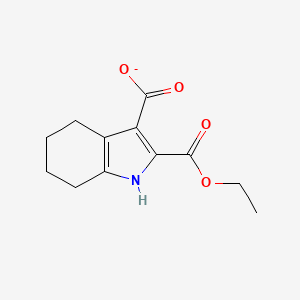![molecular formula C14H11N3O4S B14465964 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- CAS No. 73155-21-2](/img/structure/B14465964.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the reaction of alkenes with electrophilic nitrogen sources. One common method is the aziridination of alkenes using electrophilic nitrogen reagents such as iminoiodinanes or nitrene precursors . For the specific synthesis of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-, the reaction may involve the coupling of a suitable alkene with a 2,4-dinitrophenylthio-substituted amine under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of catalysts, temperature control, and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where the 2,4-dinitrophenylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and dinitrophenylthio groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of bases or acids to facilitate the ring-opening or substitution processes .
Major Products Formed
The major products formed from the reactions of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield a variety of amine derivatives .
Applications De Recherche Scientifique
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent reactions. The presence of electron-withdrawing groups such as the 2,4-dinitrophenylthio group can activate the ring towards nucleophilic attack . The compound may interact with molecular targets such as enzymes and receptors, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is unique due to the presence of the 2,4-dinitrophenylthio and phenyl groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
73155-21-2 |
|---|---|
Formule moléculaire |
C14H11N3O4S |
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)sulfanyl-2-phenylaziridine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-6-7-14(12(8-11)17(20)21)22-15-9-13(15)10-4-2-1-3-5-10/h1-8,13H,9H2 |
Clé InChI |
GQKFLKJGIRASBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


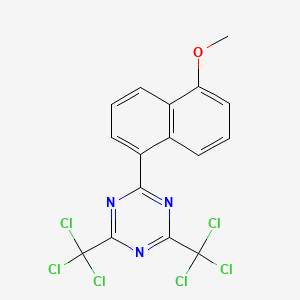
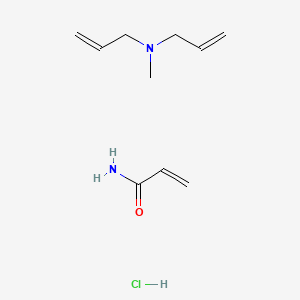
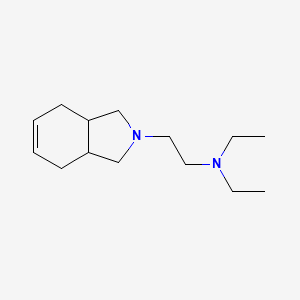
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
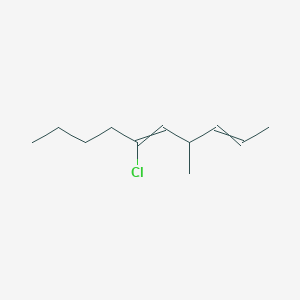
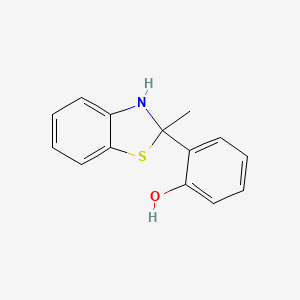
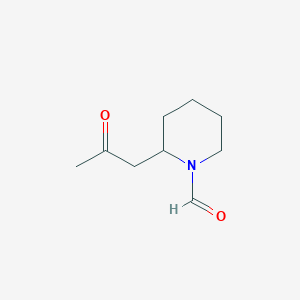
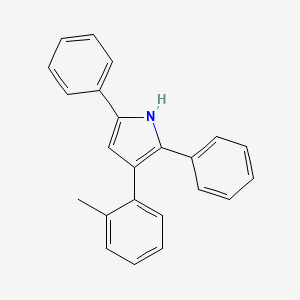
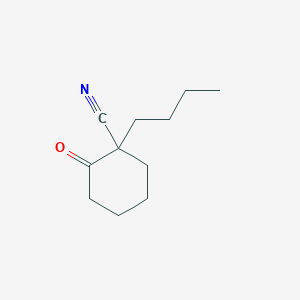
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
